2-[4-(Methylsulfanyl)phenyl]propanoic acid
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Overview
Description
2-[4-(Methylsulfanyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H12O2S It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfanyl)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another approach involves the Friedel-Crafts acylation of 4-(methylsulfanyl)benzene with propanoic anhydride, followed by hydrolysis to obtain the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylsulfanyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (e.g., bromine, chlorine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
2-[4-(Methylsulfanyl)phenyl]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)propanoic acid: Similar structure but lacks the methylsulfanyl group.
4-(Methylsulfanyl)phenylacetic acid: Contains a phenylacetic acid moiety instead of a propanoic acid moiety.
Uniqueness
2-[4-(Methylsulfanyl)phenyl]propanoic acid is unique due to the presence of both the methylsulfanyl and propanoic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12O2S |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O2S/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12) |
InChI Key |
PNZHNMAQOXAGGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)C(=O)O |
Origin of Product |
United States |
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